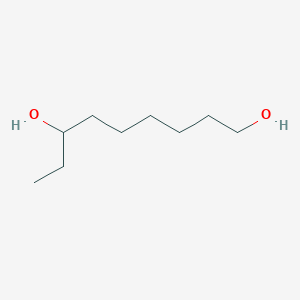

1,7-Nonanediol

Description

However, extensive data exists for structurally analogous alkanediols, such as 1,9-Nonanediol (a nine-carbon diol with hydroxyl groups at positions 1 and 9), 1,7-Heptanediol (a seven-carbon diol), and 1,8-Octanediol (an eight-carbon diol). These compounds share similar applications in polymer synthesis, thermodynamics, and industrial chemistry, enabling comparative analysis based on chain length, symmetry, and functional group placement .

Properties

CAS No. |

4469-84-5 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

nonane-1,7-diol |

InChI |

InChI=1S/C9H20O2/c1-2-9(11)7-5-3-4-6-8-10/h9-11H,2-8H2,1H3 |

InChI Key |

HGQPJWDYHDWFEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCCCCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Alkanediols

Structural and Thermochemical Properties

| Property | 1,7-Heptanediol | 1,8-Octanediol | 1,9-Nonanediol |

|---|---|---|---|

| Molecular Formula | C₇H₁₆O₂ | C₈H₁₈O₂ | C₉H₂₀O₂ |

| Molecular Weight (g/mol) | 132.20 | 146.23 | 160.25 |

| Melting Point (°C) | 17–18 | Not reported | 49–51 (varies by isomer) |

| Boiling Point (°C) | 258–260 | ~290 (estimated) | 298–300 |

| Heat of Combustion (ΔH) | -4,210 kJ/mol (est.) | -4,650 kJ/mol (est.) | -5,090 kJ/mol (experimental) |

Key Observations :

- Chain Length Effects: Longer alkanediols (e.g., 1,9-Nonanediol) exhibit higher melting and boiling points due to increased van der Waals interactions .

- Symmetry : Odd-carbon diols (e.g., 1,7-Heptanediol) often display lower crystallinity compared to even-carbon analogs (e.g., 1,8-Octanediol), impacting polymer phase behavior .

- Thermochemistry : Combustion enthalpies scale linearly with chain length, as shown in studies of C₆–C₁₀ diols .

Mechanical Performance of TPUs :

| Diol | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition (°C) |

|---|---|---|---|

| 1,9-Nonanediol | 22.3 ± 1.5 | 320 ± 20 | -45 |

| 1,7-Heptanediol | 12.1 ± 0.8 | 180 ± 15 | -30 |

| 1,6-Hexanediol | 18.9 ± 1.2 | 250 ± 18 | -40 |

Note: NDO-based TPUs outperform shorter-chain diols in elasticity and thermal stability due to optimized molecular symmetry and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.